molecular formula C13H16N2O2 B2870122 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 842972-04-7

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B2870122
CAS No.: 842972-04-7
M. Wt: 232.283
InChI Key: MKSRFBCELBGRLS-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid stands out due to its specific structural features, which confer unique reactivity and biological activity. Its dimethyl substitution on the benzimidazole ring enhances its stability and interaction with molecular targets .

Properties

IUPAC Name

4-(5,6-dimethyl-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-6-10-11(7-9(8)2)15-12(14-10)4-3-5-13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSRFBCELBGRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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